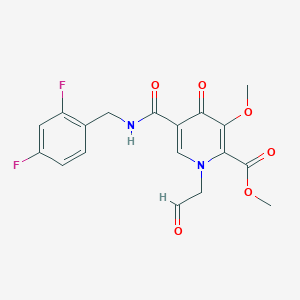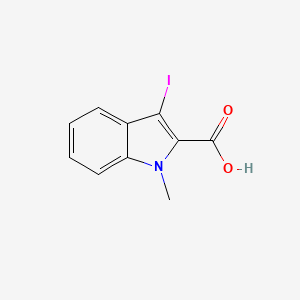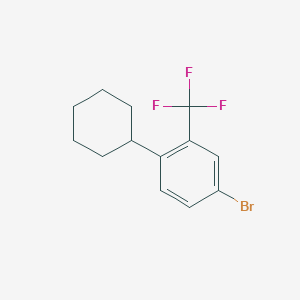
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H14BrF3 It is a derivative of benzene, where a bromine atom, a cyclohexyl group, and a trifluoromethyl group are substituted at the 4th, 1st, and 2nd positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as recrystallization or chromatography to isolate the desired product
化学反応の分析
Types of Reactions
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.
Oxidation: Potassium permanganate in acidic conditions can oxidize the cyclohexyl group.
Reduction: Lithium aluminum hydride can reduce the trifluoromethyl group.
Major Products
Substitution: 4-Methoxy-1-cyclohexyl-2-(trifluoromethyl)benzene
Oxidation: 4-Bromo-1-cyclohexanone-2-(trifluoromethyl)benzene
Reduction: 4-Bromo-1-cyclohexyl-2-(difluoromethyl)benzene
科学的研究の応用
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved include:
Palladium-catalyzed cross-coupling: The compound participates in the oxidative addition step, where the palladium catalyst forms a complex with the aryl halide.
Biological interactions: Potential interactions with enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
4-Bromo-1-cyclohexyl-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
4-Bromo-1-cyclohexyl-2-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a hydrogen atom at the 2nd position.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C13H14BrF3 |
|---|---|
分子量 |
307.15 g/mol |
IUPAC名 |
4-bromo-1-cyclohexyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H14BrF3/c14-10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h6-9H,1-5H2 |
InChIキー |
ZYBXJLCTTQCRGC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


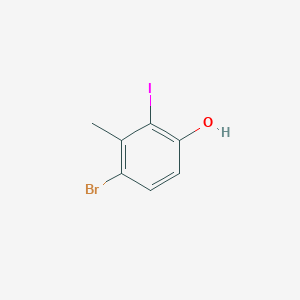
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11831336.png)
![1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione](/img/structure/B11831345.png)
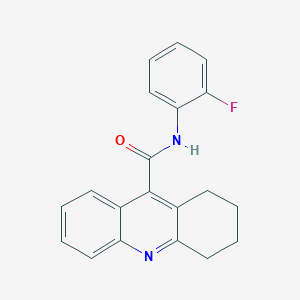
![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)

![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)

![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)

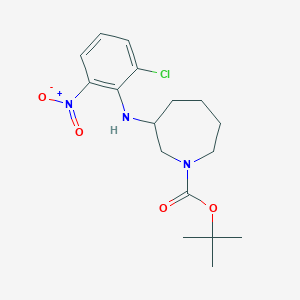
![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
